Amiloride hydrochloride

概要

説明

アミロライド塩酸塩は、高血圧やうっ血性心不全の治療に広く用いられるカリウム保持性利尿薬です。 ピラジン系化合物であり、腎臓の尿細管上皮細胞におけるナトリウム再吸収を阻害することで、カリウムや水素イオンの分泌を抑制します 。 この化合物は、カリウムの喪失を防ぐために他の利尿薬と併用されることが多いです .

2. 製法

合成経路と反応条件: アミロライド塩酸塩は、3,5-ジアミノ-6-クロロピラジン-2-カルボキサミドと様々な試薬との反応を伴う多段階プロセスにより合成されます。合成には通常、以下の手順が含まれます。

ピラジン環の形成: これは、適切な出発物質を制御された条件下で反応させることで達成されます。

塩素化: ピラジン環は、塩素化されて目的の位置に塩素原子が導入されます。

アミド化: 塩素化されたピラジンは、次にアミンと反応してカルボキサミド基を形成します。

塩酸塩の形成: 最後のステップでは、塩酸を添加してアミロライドの塩酸塩を形成します.

工業生産方法: アミロライド塩酸塩の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、精製に高速液体クロマトグラフィー (HPLC) が使用されることが多いです .

準備方法

Synthetic Routes and Reaction Conditions: Amiloride Hydrochloride can be synthesized through a multi-step process involving the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with various reagents. The synthesis typically involves the following steps:

Formation of the pyrazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.

Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom at the desired position.

Amidation: The chlorinated pyrazine is then reacted with an amine to form the carboxamide group.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Amiloride.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

反応の種類: アミロライド塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下では、酸化されて異なる酸化生成物を形成することがあります。

還元: 還元反応は、化合物に存在する官能基を変更することがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はピラジン環に様々な官能基を導入することができます .

4. 科学研究への応用

アミロライド塩酸塩は、幅広い科学研究への応用を持っています。

科学的研究の応用

FDA-Approved Uses

Amiloride is approved for several key indications:

- Hypertension : Used as an adjunctive treatment with thiazide diuretics to mitigate potassium loss.

- Congestive Heart Failure : Helps manage fluid retention while preserving potassium levels .

- Refractory Ascites : Recommended for patients with liver cirrhosis who experience fluid accumulation despite standard treatments .

Off-Label Uses

Amiloride has several off-label applications:

- Nephrotic Syndrome : Acts as an add-on therapy to manage proteinuria and edema .

- Cystic Fibrosis : Investigated for its potential to hydrate airway surfaces by inhibiting ENaC, thus improving respiratory function .

- Lithium-Induced Polyuria : Amiloride can reduce excessive urine production in patients treated with lithium .

Pharmacological Properties

Amiloride's pharmacological profile reveals its versatility beyond traditional uses. Research indicates that it may have protective effects against cardiovascular diseases by improving endothelial function and reducing arterial stiffness. A study demonstrated significant reductions in both peripheral and central blood pressure after amiloride administration, alongside improvements in flow-mediated dilation—an indicator of vascular health .

Case Study 1: Hypertensive Patients

A clinical trial involving elderly hypertensive patients showed that amiloride effectively reduced blood pressure without significant adverse effects on heart rate or weight. The study highlighted the drug's role in enhancing vascular function, suggesting that it could be beneficial for older adults at risk of cardiovascular events .

Case Study 2: Cystic Fibrosis

Inhaled formulations of amiloride combined with tobramycin have been investigated for their efficacy in treating cystic fibrosis. Preliminary results indicate that this combination may help in clearing pulmonary infections while improving lung function by reducing sodium absorption in airway epithelial cells .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other diuretics:

| Diuretic Type | Mechanism of Action | Potassium-Sparing | Common Uses |

|---|---|---|---|

| Thiazides | Inhibit sodium reabsorption in DCT | No | Hypertension, heart failure |

| Loop Diuretics | Inhibit sodium reabsorption in Loop of Henle | No | Edema, hypertension |

| Amiloride | Inhibit ENaC in DCT and collecting duct | Yes | Hypertension, heart failure, ascites |

作用機序

アミロライド塩酸塩は、腎臓の遠位尿細管と集合管におけるナトリウム再吸収を阻害することで効果を発揮します。アミロライド感受性ナトリウムチャネルに結合し、尿細管腔の正味の負電位を低下させます。 この阻害は、カリウムを保持しながら、体からのナトリウムと水の喪失を促進します 。 分子標的は、電解質バランスの維持に重要な役割を果たす上皮ナトリウムチャネル (ENaC) を含んでいます .

類似の化合物:

トリアムテレン: 同様の作用機序を持つ別のカリウム保持性利尿薬です。

スピロノラクトン: アルドステロン拮抗薬として作用するカリウム保持性利尿薬です。

エプレレノン: スピロノラクトンに似ていますが、副作用が少なくなっています。

比較: アミロライド塩酸塩は、スピロノラクトンやエプレレノンとは異なり、アルドステロン受容体に影響を与えることなく、ナトリウムチャネルを選択的に阻害することで特徴付けられます。 この特異性は、アルドステロン拮抗薬に関連するホルモン性副作用のリスクを軽減します 。 さらに、アミロライド塩酸塩は、その迅速な作用開始と併用療法における有効性のために、しばしば好まれます .

類似化合物との比較

Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

Eplerenone: Similar to spironolactone but with fewer side effects.

Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, this compound is often preferred for its rapid onset of action and effectiveness in combination therapies .

生物活性

Amiloride hydrochloride is a potassium-sparing diuretic primarily used in the treatment of hypertension and heart failure. Its biological activity is centered around its ability to inhibit epithelial sodium channels (ENaC) in various tissues, including the kidneys, lungs, and colon. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical applications, and relevant research findings.

Amiloride acts by selectively inhibiting ENaC located in the distal nephron, specifically in the distal convoluted tubule and cortical collecting duct. The inhibition of these channels leads to decreased sodium reabsorption, resulting in natriuresis (excretion of sodium in urine) and diuresis (increased urine production) without significant loss of potassium. This property makes amiloride particularly useful in conditions where potassium depletion is a concern, such as in patients receiving other diuretics that may cause hypokalemia.

Key Points:

- ENaC Structure: ENaC is a heterotrimer composed of three subunits: alpha (α), beta (β), and gamma (γ). Amiloride binds to the channel pore, blocking sodium entry into the epithelial cells .

- Potassium-Sparing Effect: By inhibiting sodium reabsorption, amiloride reduces the electrochemical gradient that drives potassium secretion, thus sparing potassium from excretion .

Pharmacological Properties

This compound exhibits several pharmacological effects:

- Natriuretic Effect: Promotes sodium excretion while retaining potassium.

- Antihypertensive Activity: Lowers blood pressure by reducing blood volume through increased urine output.

- Renal Effects: Has minimal impact on glomerular filtration rate (GFR) and renal plasma flow .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Peak Serum Concentration | ~47.5 ng/mL at 4 hours |

| Half-Life | 6 - 9.6 hours |

| Excretion | Primarily unchanged via urine |

Clinical Applications

Amiloride is primarily indicated for:

- Hypertension: Used alone or in combination with other antihypertensive agents.

- Heart Failure: Helps manage fluid retention without causing hypokalemia.

- Liddle Syndrome: A genetic condition characterized by excessive sodium reabsorption due to mutations in ENaC; amiloride effectively reduces hypertension in these patients .

Research Findings and Case Studies

Numerous studies have explored the efficacy and safety profile of amiloride:

-

Clinical Trial on Hypertensive Patients:

A study involving elderly hypertensive patients demonstrated that chronic administration of amiloride significantly lowered blood pressure without adverse effects on renal function or electrolyte balance . -

Pharmacokinetic Study:

Research showed that aging affects the pharmacokinetics of amiloride, increasing its bioavailability and plasma concentration over time. This finding suggests that dosage adjustments may be necessary for older populations . -

Animal Studies:

In animal models, amiloride has been shown to reverse steroid-induced sodium retention and increase the Na+/K+ excretion ratio significantly. These effects highlight its potential utility in managing conditions associated with adrenal hormone excess .

特性

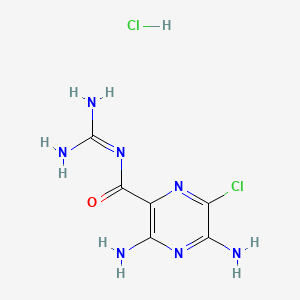

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN7O.ClH, C6H9Cl2N7O | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024452 | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2016-88-8, 17440-83-4 | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amiloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

560.3 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。